1,3-bis(4-methoxyphenyl)imidazolidine
Overview
Description
1,3-bis(4-methoxyphenyl)imidazolidine: is an organic compound characterized by the presence of two methoxyphenyl groups attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-bis(4-methoxyphenyl)imidazolidine can be synthesized through the reaction of 4-methoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction typically involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the imidazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,3-bis(4-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazolidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Dihydroimidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Scientific Research Applications
1,3-bis(4-methoxyphenyl)imidazolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-bis(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
1,3-bis(2,4-dimethoxyphenyl)imidazolidine: This compound has similar structural features but with additional methoxy groups, leading to different chemical and biological properties.
Imidazolidine-2-thione derivatives: These compounds have a sulfur atom in place of one of the nitrogen atoms, resulting in distinct reactivity and applications.
Uniqueness: 1,3-bis(4-methoxyphenyl)imidazolidine is unique due to its specific substitution pattern and the presence of methoxy groups, which influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science make it a compound of significant interest.
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)imidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-7-3-14(4-8-16)18-11-12-19(13-18)15-5-9-17(21-2)10-6-15/h3-10H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOJZEKCTGJORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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